

Application Note & Protocol: Quantitative Analysis of 2-Cyclopropyl-4-isopropylthiazole

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Compound of Interest

Compound Name: 2-Cyclopropyl-4-isopropylthiazole

Cat. No.: B11800874

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Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of **2-Cyclopropyl-4-isopropylthiazole**. Designed for researchers, scientists, and professionals in drug development, this document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are developed with a focus on scientific integrity, adherence to regulatory expectations, and a clear rationale for all experimental choices, ensuring both accuracy and reliability in the quantification of this key thiazole derivative.

Introduction to 2-Cyclopropyl-4-isopropylthiazole and its Analytical Significance

2-Cyclopropyl-4-isopropylthiazole is a heterocyclic compound featuring a thiazole core, a motif of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The unique combination of a cyclopropyl group and an isopropyl substituent imparts specific physicochemical properties that necessitate tailored

analytical approaches for accurate quantification. The cyclopropyl ring, for instance, can enhance metabolic stability and potency in drug candidates.[1]

The development of robust analytical methods is a cornerstone of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of drug products.[2] Accurate quantification of Active Pharmaceutical Ingredients (APIs) and their impurities is mandated by regulatory bodies worldwide.[3][4] This guide provides two primary analytical techniques for the quantification of **2-Cyclopropyl-4-isopropylthiazole**, addressing different analytical needs from routine quality control to sensitive impurity profiling.

Core Principles of Method Development and Validation

The analytical methods presented herein are developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4] The objective is to create reliable procedures for the identification, separation, and quantification of the analyte from potential impurities and matrix components.[5] A successfully validated method provides documented evidence of its fitness for purpose, encompassing parameters such as accuracy, precision, specificity, linearity, and range.[4]

Sample Preparation: The Foundation of Accurate Quantification

The initial step in any analytical workflow is the preparation of the sample, a critical process that can significantly impact the accuracy and reproducibility of the results. The choice of sample preparation technique depends on the sample matrix (e.g., bulk drug substance, formulated drug product, biological fluid) and the analytical method to be employed.

Protocol 1: Sample Preparation for HPLC-UV Analysis from a Solid Dosage Form

This protocol outlines a standard "crush-extract-filter" method suitable for tablets or capsules.

Rationale: The goal is to efficiently extract the analyte from the excipient matrix into a solvent compatible with the HPLC mobile phase.

Materials:

- Mortar and pestle or a suitable mill
- Analytical balance
- Volumetric flasks (various sizes)
- Mechanical shaker or sonicator
- Syringe filters (0.45 μm or 0.22 μm , compatible with the chosen solvent)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 M Ω ·cm)
- Formic acid (optional, for pH adjustment)

Procedure:

- **Sample Weighing:** Accurately weigh a representative sample of the powdered solid dosage form.
- **Dissolution:** Transfer the weighed sample to a volumetric flask and add a suitable volume of diluent (e.g., a mixture of acetonitrile and water).
- **Extraction:** Vigorously shake or sonicate the flask for a predetermined time to ensure complete dissolution of the analyte.
- **Dilution:** Dilute the solution to the final volume with the diluent and mix thoroughly.
- **Filtration:** Filter an aliquot of the solution through a syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quantification of APIs in pharmaceutical products due to its robustness, precision, and cost-effectiveness.[3]

Protocol 2: HPLC-UV Quantification of 2-Cyclopropyl-4-isopropylthiazole

Rationale: This reverse-phase HPLC method is designed to provide good retention and separation of the moderately nonpolar analyte from potential impurities. The selection of a C18 column is based on its versatility and broad applicability for a wide range of small molecules. The mobile phase composition is optimized to achieve a suitable retention time and peak shape.

Instrumentation and Conditions:

Parameter	Recommended Setting
HPLC System	A standard HPLC system with a UV detector.
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The addition of 0.1% formic acid may improve peak shape.
Flow Rate	1.0 mL/min.
Column Temperature	30 °C.
Injection Volume	10 µL.
Detection	UV at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for thiazole derivatives).
Run Time	Approximately 10 minutes.

Procedure:

- **System Preparation:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Standard Preparation:** Prepare a stock solution of a certified reference standard of **2-Cyclopropyl-4-isopropylthiazole** in the mobile phase. From this stock, prepare a series of calibration standards covering the expected concentration range of the samples.
- **Calibration Curve:** Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
- **Sample Analysis:** Inject the prepared sample solutions.
- **Quantification:** Determine the concentration of **2-Cyclopropyl-4-isopropylthiazole** in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] It is particularly useful for impurity profiling and trace-level quantification due to its high sensitivity and specificity.

Protocol 3: GC-MS Quantification of 2-Cyclopropyl-4-isopropylthiazole

Rationale: This method is suitable for the analysis of **2-Cyclopropyl-4-isopropylthiazole** as a volatile impurity or for its quantification in matrices where direct injection is feasible. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of compounds. Headspace sampling is recommended for solid or liquid samples to minimize matrix effects and protect the GC system.[7][8]

Instrumentation and Conditions:

Parameter	Recommended Setting
GC-MS System	A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Autosampler	Headspace autosampler.
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature	250 °C.
Injection Mode	Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.
Oven Temperature Program	Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temperature	280 °C.
Ion Source Temperature	230 °C.
Ionization Mode	Electron Ionization (EI) at 70 eV.
MS Acquisition Mode	Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring characteristic ions.

Expected Mass Spectral Fragmentation:

The mass spectrum of **2-Cyclopropyl-4-isopropylthiazole** is expected to show a molecular ion peak (M⁺). Key fragment ions would likely arise from the cleavage of the isopropyl and cyclopropyl substituents. The fragmentation of the cyclopropyl group can produce a characteristic series of doublets in the mass spectrum.^[9] The thiazole ring itself is relatively stable, but fragmentation can occur. A detailed analysis of the mass spectrum of a reference

standard is essential for identifying characteristic ions for SIM or MRM analysis. The fragmentation of cyclopropane itself typically shows a base peak at m/z 42 and a significant peak at m/z 41.[10]

Procedure:

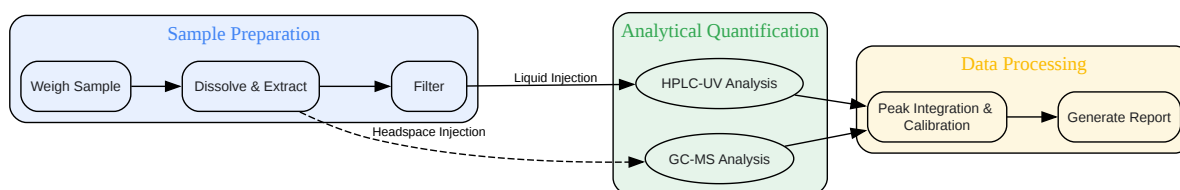
- **Sample Preparation (Headspace):** Accurately weigh the sample into a headspace vial. Add a suitable solvent if necessary to aid in the volatilization of the analyte. Seal the vial.
- **Headspace Incubation:** Place the vial in the headspace autosampler and incubate at a specific temperature and time to allow the analyte to partition into the headspace.
- **Injection:** The autosampler injects a portion of the headspace gas into the GC.
- **Data Acquisition:** Acquire the data in either full scan or SIM/MRM mode.
- **Quantification:** Use an external or internal standard calibration method for quantification.

Method Validation Summary

Both the HPLC-UV and GC-MS methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose.[4] The following table summarizes the key validation parameters and typical acceptance criteria.

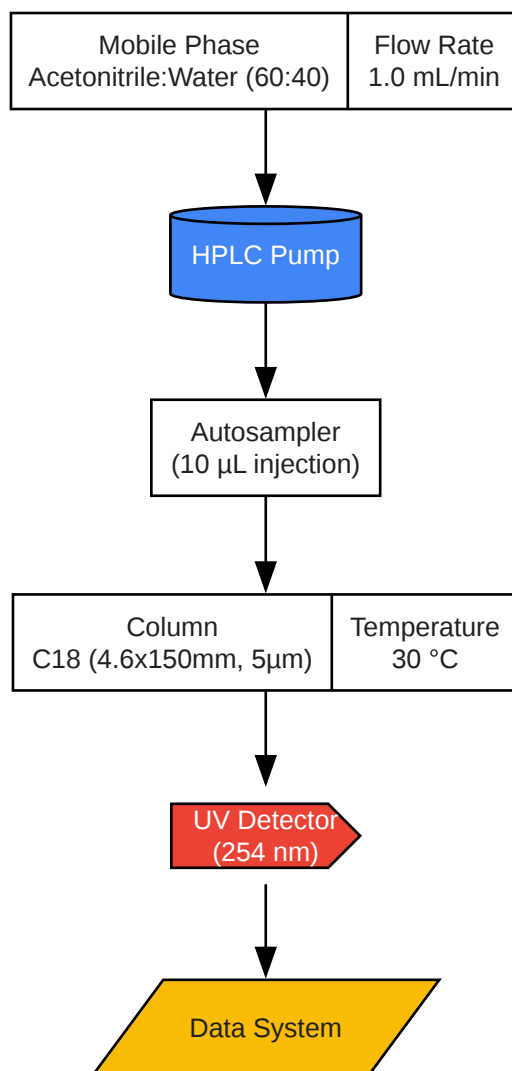
Validation Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r^2) of ≥ 0.99 is typically required.
Range	The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy	The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations



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Caption: Overall analytical workflow for the quantification of **2-Cyclopropyl-4-isopropylthiazole**.



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Caption: Schematic of the HPLC-UV method for **2-Cyclopropyl-4-isopropylthiazole** analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of **2-Cyclopropyl-4-isopropylthiazole**. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for structural confirmation. Adherence to the principles of method validation is paramount to ensure the integrity of the generated data, which is a critical aspect of drug development and quality control. These protocols, grounded in

established analytical principles and regulatory expectations, offer a solid foundation for researchers and scientists working with this important thiazole derivative.

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